molecular formula C11H14ClNO4S B351258 N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine CAS No. 1049806-44-1

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine

Cat. No.: B351258
CAS No.: 1049806-44-1
M. Wt: 291.75g/mol
InChI Key: VVZWHMKNTJFJDJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine: is a synthetic organic compound that belongs to the class of sulfonyl amino acids

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and alanine.

    Sulfonylation: The phenylamine is reacted with a sulfonyl chloride (e.g., methylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products may include substituted phenyl derivatives.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Biochemical Probes: May interact with specific enzymes or receptors.

    Therapeutic Agents: Could inhibit or activate molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine
  • N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)valine

Uniqueness

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7-4-5-9(12)6-10(7)13(18(3,16)17)8(2)11(14)15/h4-6,8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZWHMKNTJFJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(C(C)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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